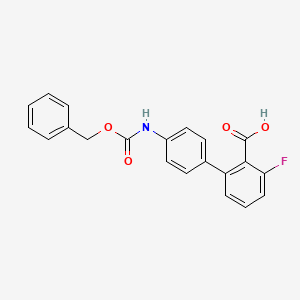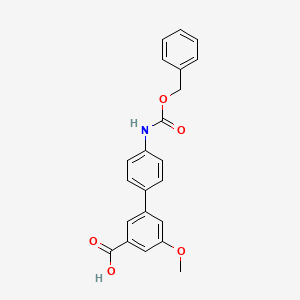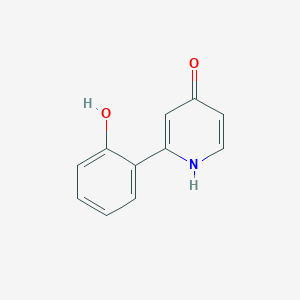
2-(3-Aminophenyl)-5-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminophenyl)-5-hydroxypyridine (2-AP5H) is a synthetic organic compound of the pyridine family. It is a white powder with a melting point of 246 °C and a boiling point of 441 °C. 2-AP5H has a variety of applications in scientific research, ranging from basic biochemical studies to drug development.
科学的研究の応用
2-(3-Aminophenyl)-5-hydroxypyridine, 95% has a variety of applications in scientific research. It is used as a reactant in the synthesis of a variety of drugs, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It is also used as a reagent in the synthesis of other organic compounds, such as amino acids and peptides. 2-(3-Aminophenyl)-5-hydroxypyridine, 95% has also been used in the development of diagnostic assays for the detection of disease-causing pathogens, such as bacteria and viruses.
作用機序
2-(3-Aminophenyl)-5-hydroxypyridine, 95% binds to a variety of proteins in the body, including enzymes, receptors, and transporters. It alters the activity of these proteins, resulting in a variety of biochemical and physiological effects. For example, it can inhibit the activity of enzymes involved in the synthesis of DNA, resulting in the inhibition of cell division and the inhibition of bacterial growth. It can also bind to receptors and transporters, resulting in the modulation of the activity of these proteins.
Biochemical and Physiological Effects
2-(3-Aminophenyl)-5-hydroxypyridine, 95% has a variety of biochemical and physiological effects. It can inhibit the activity of enzymes involved in the synthesis of DNA, resulting in the inhibition of cell division and the inhibition of bacterial growth. It can also bind to receptors and transporters, resulting in the modulation of the activity of these proteins. It can also modulate the activity of ion channels, resulting in changes in the concentration of ions in the body, which can affect a variety of physiological processes, such as blood pressure and heart rate.
実験室実験の利点と制限
2-(3-Aminophenyl)-5-hydroxypyridine, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also highly soluble in a variety of solvents, making it easy to work with in a variety of experiments. However, it can be toxic if ingested, and it can be irritating to the skin, eyes, and respiratory system. Therefore, it should be handled with care in the laboratory.
将来の方向性
The future directions for 2-(3-Aminophenyl)-5-hydroxypyridine, 95% are varied. It can be used as a reactant in the synthesis of a variety of drugs, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It can also be used in the development of diagnostic assays for the detection of disease-causing pathogens, such as bacteria and viruses. Additionally, it can be used in the development of new therapeutic agents, such as drugs and vaccines, as well as in the development of new diagnostic tools, such as biosensors. Finally, it can be used in the development of new technologies, such as gene editing and gene therapy.
合成法
2-(3-Aminophenyl)-5-hydroxypyridine, 95% can be synthesized through a reaction between 2-amino-3-chloropyridine and 5-hydroxy-2-chloropyridine. The reaction is performed in a two-step process. In the first step, 2-amino-3-chloropyridine is reacted with 5-hydroxy-2-chloropyridine in an acid-catalyzed condensation reaction to form a cyclic intermediate. In the second step, the cyclic intermediate is reacted with a base to form the desired 2-(3-Aminophenyl)-5-hydroxypyridine, 95% product.
特性
IUPAC Name |
6-(3-aminophenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-3-1-2-8(6-9)11-5-4-10(14)7-13-11/h1-7,14H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYIXYAWIYIIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692407 |
Source


|
| Record name | 6-(3-Aminophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Aminophenyl)pyridin-3-ol | |
CAS RN |
1261957-81-6 |
Source


|
| Record name | 6-(3-Aminophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














